molecular formula C27H49NO B13449685 6a-Aminocholestanol

6a-Aminocholestanol

Cat. No.: B13449685
M. Wt: 403.7 g/mol
InChI Key: XBCGINQJTOMOTB-XNZKQLDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a-Aminocholestanol typically involves the modification of cholestanolThis can be achieved through various chemical reactions, including the use of ammonia or amine sources under specific conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6a-Aminocholestanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6a-Aminocholestanol involves its interaction with specific enzymes. It inhibits the DEAD-box helicase eIF4A by perturbing the RNA and ATP binding sites. This inhibition disrupts the normal function of the enzyme, leading to the inhibition of protein synthesis in the parasite . The molecular targets include the RNA-dependent ATPase activity of the enzyme, and the pathways involved are related to RNA processing and translation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6a-Aminocholestanol is unique due to its specific inhibitory effects on the DEAD-box helicase eIF4A, which is not commonly observed with other steroid derivatives. Its ability to perturb both RNA and ATP binding sites makes it a valuable compound for studying enzyme inhibition and potential therapeutic applications .

Properties

Molecular Formula

C27H49NO

Molecular Weight

403.7 g/mol

IUPAC Name

(3S,5S,6S,8S,9S,10R,13R,14S,17R)-6-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H49NO/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(29)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,29H,6-16,28H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1

InChI Key

XBCGINQJTOMOTB-XNZKQLDXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)N)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)N)C

Origin of Product

United States

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